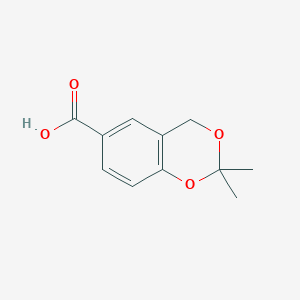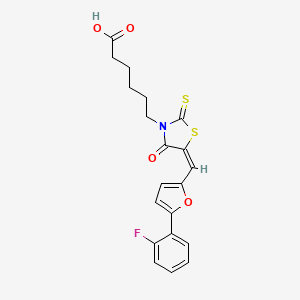
N-isopropyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves starting materials such as citrazinic acid or 2-chloro-6-ethoxy-4-acetylpyridine. For instance, a series of pyridines, pyrimidinones, and oxazinones derivatives can be synthesized from these starting materials, showcasing a variety of methods to obtain structurally related compounds with antimicrobial activities (Hossan et al., 2012). These processes often involve condensation, cyclization, and methylation steps to introduce specific functional groups and achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed through various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing folded conformations and intramolecular hydrogen bonding that stabilize the structure (Subasri et al., 2016). These structural insights are crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Chemical reactions and properties of pyrimidine and pyridine derivatives often involve their reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the reactivity channels of 2-(pyridin-2-yl)-N,N-diphenylacetamides with oxidants have been explored, highlighting the formation of multiple products depending on the reaction conditions (Pailloux et al., 2007). Such studies provide insights into the chemical behavior and potential utility of these compounds in further synthetic applications or as functional materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- This compound has been synthesized as part of a series of pyrimidinones and oxazinones derivatives that exhibit antimicrobial properties. Such compounds have shown good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
- Derivatives of this compound, specifically 5-deaza analogues of aminopterin and folic acid, have been synthesized and displayed significant anticancer activity in vitro and in vivo. However, the folic acid analogue did not exhibit significant toxicity (Su et al., 1986).
Chemical Synthesis for Drug Development
- Novel derivatives of this compound have been designed and synthesized for potential use as anti-inflammatory and analgesic agents. Some of these derivatives have shown promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Insecticidal Properties
- Certain pyridine derivatives of this compound have been synthesized and tested for their insecticidal activity. Some have shown strong aphidicidal activities, with one compound exhibiting about four times the insecticidal activity of a standard insecticide (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)19-15(22)9-20-8-14(23-3)13(21)7-12(20)10-24-16-17-5-4-6-18-16/h4-8,11H,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGRNKCKBRSJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)





![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)
